Cas no 1448136-63-7 (N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide)
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
- N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide
-
- Inchi: 1S/C18H16F3N3O2S/c19-18(20,21)13-4-3-5-16(10-13)27(25,26)24(14-7-8-14)12-15-11-22-17-6-1-2-9-23(15)17/h1-6,9-11,14H,7-8,12H2
- InChI Key: XWBBAKJCBXLWJC-UHFFFAOYSA-N
- SMILES: C1(S(N(C2CC2)CC2N3C(=NC=2)C=CC=C3)(=O)=O)=CC=CC(C(F)(F)F)=C1
Experimental Properties
- Density: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 6.05±0.50(Predicted)
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6403-0738-2μmol |
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
1448136-63-7 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6403-0738-5μmol |
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
1448136-63-7 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6403-0738-10μmol |
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
1448136-63-7 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6403-0738-20μmol |
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
1448136-63-7 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6403-0738-1mg |
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
1448136-63-7 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6403-0738-2mg |
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
1448136-63-7 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6403-0738-3mg |
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
1448136-63-7 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6403-0738-4mg |
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
1448136-63-7 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6403-0738-5mg |
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
1448136-63-7 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6403-0738-10mg |
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
1448136-63-7 | 10mg |
$79.0 | 2023-09-09 |
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide Related Literature
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Recent Advances in the Study of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1448136-63-7)
The compound N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1448136-63-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its unique imidazo[1,2-a]pyridine scaffold and trifluoromethyl group, has demonstrated promising pharmacological properties, particularly in the modulation of specific biological targets. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in various disease models.
One of the key areas of research has been the compound's role as a potent inhibitor of certain kinase enzymes. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have shown that this compound exhibits high selectivity and affinity for specific kinase targets, making it a valuable candidate for further drug development. Structural-activity relationship (SAR) studies have further refined the understanding of how modifications to the imidazo[1,2-a]pyridine core and the sulfonamide moiety influence its inhibitory activity.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. The trifluoromethyl group, known for its electron-withdrawing effects, enhances the compound's metabolic stability and bioavailability, which are critical factors for in vivo efficacy. Animal models of inflammation have demonstrated that the compound can significantly reduce pro-inflammatory cytokine levels, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic route for N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide has also been a focus of recent research. Optimizing the yield and purity of the compound is essential for scaling up production for preclinical and clinical studies. Advances in catalytic methods and green chemistry approaches have been employed to streamline the synthesis, reducing the use of hazardous reagents and improving overall efficiency.
Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as off-target effects, potential toxicity, and pharmacokinetic properties need to be addressed through further preclinical studies. However, the compound's unique structural features and demonstrated biological activities position it as a compelling subject for ongoing research in the chemical biology and medicinal chemistry communities.
In conclusion, N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1448136-63-7) represents a promising scaffold for the development of novel kinase inhibitors and anti-inflammatory agents. Continued research into its mechanism of action, synthetic optimization, and therapeutic applications will be critical in realizing its full potential in the pharmaceutical industry.
1448136-63-7 (N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(trifluoromethyl)benzene-1-sulfonamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)